molecular formula C13H14N2O3 B1305990 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid CAS No. 432001-25-7

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

Cat. No. B1305990
M. Wt: 246.26 g/mol
InChI Key: LXJRXEHUFVTCHA-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a compound that can be inferred to have a complex structure involving a cyclohexene ring and a pyridine moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthesis of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, as seen in the generation of pyrrolo[2,3-d]pyrimidines, where a three-component reaction was used involving aminopyrimidines, dimedone, and arylglyoxal . This suggests that the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid could also involve a multicomponent reaction strategy, potentially utilizing a pyridine derivative as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR and X-ray diffraction . For instance, the crystal structure of a triorganostannate ester of a pyridinedicarboxylic acid derivative was determined, revealing a five-coordinate geometry around the tin atoms . This indicates that advanced spectroscopic and crystallographic methods would be essential in determining the precise molecular structure of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the double 1,3-dipolar cycloaddition reaction to synthesize bis-spiro-pyrrolidines . This type of reaction could potentially be relevant to the synthesis or modification of the cyclohexene ring in the target compound. Additionally, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature aryl bromide-to-alcohol conversion , which could be a useful reaction in modifying the pyridine portion of the compound.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, they do provide information on related compounds. For example, the stability of various pyridinols to air oxidation was examined, and some were found to be indefinitely stable . This suggests that the stability of the target compound could also be an important property to investigate, particularly if it contains a pyridinol-like structure.

properties

IUPAC Name

6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJRXEHUFVTCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387776
Record name 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

CAS RN

432001-25-7
Record name 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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